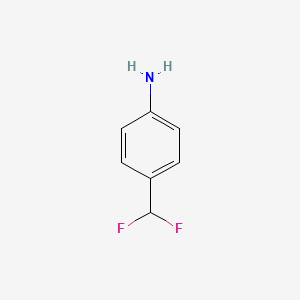

4-(Difluoromethyl)aniline

Description

Significance of Organofluorine Compounds in Chemical Sciences

The strategic incorporation of fluorine into organic molecules imparts a range of unique and often beneficial properties. mdpi.com Due to fluorine's high electronegativity and the strength of the carbon-fluorine bond, organofluorine compounds often exhibit enhanced thermal and metabolic stability. numberanalytics.comnih.govresearchgate.net This increased stability is a highly desirable trait in the development of pharmaceuticals and agrochemicals, as it can lead to longer-lasting effects and improved performance. mdpi.comnumberanalytics.com

Furthermore, the introduction of fluorine can significantly influence a molecule's lipophilicity, which affects its ability to pass through biological membranes, and its bioavailability. mdpi.comnumberanalytics.comresearchgate.net The trifluoromethyl group (-CF3), for instance, is known to increase lipophilicity and is a common feature in many drug candidates. chemimpex.comsolubilityofthings.com The unique electronic properties of fluorine can also alter the reactivity and binding affinity of molecules to biological targets, such as enzymes. mdpi.comresearchgate.net This has made organofluorine compounds indispensable in medicinal chemistry and drug design. mdpi.comresearchgate.net

The Role of Aniline Derivatives in Organic Synthesis and Beyond

Aniline, with its simple structure of a phenyl group attached to an amino group, is a foundational molecule in organic chemistry. wikipedia.org Its derivatives are versatile intermediates used in the synthesis of a multitude of more complex molecules. ontosight.aiwikipedia.orgresearchgate.net The amino group on the aniline ring can be readily modified, and the aromatic ring itself can undergo various substitution reactions, making aniline derivatives highly valuable as building blocks. ontosight.aiwikipedia.org

The industrial importance of aniline derivatives is vast. They are key precursors in the manufacturing of polyurethanes, rubber processing chemicals, dyes, and pigments. wikipedia.org In the pharmaceutical industry, the aniline scaffold is a common feature in many drug molecules. ontosight.ai The ability of the amino group to form hydrogen bonds is also a critical aspect of its utility in supramolecular chemistry. researchgate.net

Specific Research Context of 4-(Difluoromethyl)aniline within Fluorinated Aromatic Amines

This compound, with the chemical formula C₇H₇F₂N, holds a specific and important place within the class of fluorinated aromatic amines. It is characterized by a difluoromethyl group (-CHF₂) at the para-position of the aniline ring. This particular substituent provides a unique balance of properties that distinguishes it from other fluorinated anilines, such as those containing a single fluorine atom or a trifluoromethyl group.

The difluoromethyl group is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups, which is a valuable characteristic in drug design. Research has indicated that compounds containing the difluoromethyl group can exhibit significant biological activity. For instance, some difluoromethylaniline derivatives have shown promising antimicrobial properties. vulcanchem.com The electron-withdrawing nature of the difluoromethyl group also influences the reactivity of the aniline ring, making it a useful intermediate for various chemical transformations.

The table below provides a summary of the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 49658-26-6 nih.gov |

| Molecular Formula | C₇H₇F₂N nih.gov |

| Molecular Weight | 143.13 g/mol nih.gov |

| InChI | InChI=1S/C7H7F2N/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7H,10H2 nih.gov |

| SMILES | C1=CC(=CC=C1C(F)F)N nih.gov |

Propriétés

IUPAC Name |

4-(difluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVATKJLVXRQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700745 | |

| Record name | 4-(Difluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49658-26-6 | |

| Record name | 4-(Difluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q. What are the standard synthetic routes for 4-(difluoromethyl)aniline, and how can purity be optimized?

Synthesis typically involves fluorination of precursor anilines or condensation reactions. For example, methods analogous to fungicide production (e.g., carbonyl condensation with difluoromethyl-containing intermediates) can be adapted . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, with ¹⁹F NMR to confirm difluoromethyl integrity) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and confirm the difluoromethyl group via ¹⁹F NMR (δ -100 to -120 ppm, split due to coupling) .

- HPLC-MS : Use reverse-phase columns with UV detection (λ = 254 nm) and mass spectrometry (ESI+) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 158.1) .

- FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. How does the difluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing nature of the -CF₂H group reduces electron density on the aromatic ring, directing electrophilic substitution to the meta position. For example, nitration with HNO₃/H₂SO₄ yields 3-nitro-4-(difluoromethyl)aniline. Kinetic studies (UV-Vis monitoring at 400 nm) show slower reaction rates compared to unsubstituted aniline due to deactivation .

Advanced Research Questions

Q. What role does this compound play in designing bioactive molecules, and how do structural modifications impact target binding?

The difluoromethyl group enhances metabolic stability and modulates lipophilicity (logP). In drug design, its incorporation into kinase inhibitors or antifungal agents (e.g., analogs of fluxapyroxad ) improves binding to hydrophobic pockets. Computational docking (AutoDock Vina) and MD simulations (AMBER) reveal that the -CF₂H group stabilizes π-π stacking with aromatic residues (e.g., Phe in CYP51 enzymes) .

Q. How can researchers reconcile contradictory data on the biological activity of difluoromethyl-substituted anilines across studies?

Discrepancies often arise from positional isomerism (e.g., 3- vs. 4-substitution) or impurities. For example, 3-(difluoromethyl)aniline shows higher antifungal activity than the 4-isomer due to steric effects . Mitigate this by:

- Rigorous impurity profiling (HPLC-MS, limit: <0.1% for byproducts like 4-fluoroaniline) .

- Comparative bioassays (e.g., MIC testing against Candida albicans with controlled substituent positions) .

Q. What strategies are effective for analyzing environmental persistence and degradation pathways of this compound?

- GC-MS : Detect trace metabolites (e.g., 4-aminophenol derivatives) in soil/water samples after derivatization with BSTFA .

- Photodegradation studies : Expose to UV light (254 nm) and monitor via LC-QTOF-MS; major products include hydroxylated and defluorinated species .

- Microbial degradation : Use Pseudomonas spp. cultures; measure fluoride release via ion-selective electrodes .

Q. How does the difluoromethyl group affect the compound’s electronic properties in catalytic applications?

Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆) shows a shifted oxidation potential (+0.5 V vs. Ag/AgCl) compared to aniline, indicating stabilization of the radical cation intermediate. This property is exploitable in electrocatalytic C-H functionalization (e.g., coupling with aryl halides under Pd catalysis) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.